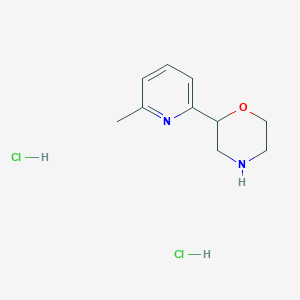

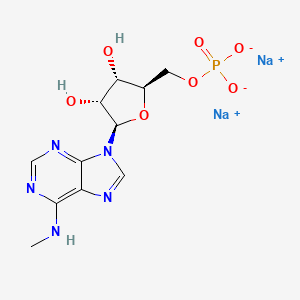

![molecular formula C8H4ClN3 B1428272 6-Chloroimidazo[1,2-a]pyridine-5-carbonitrile CAS No. 1414864-00-8](/img/structure/B1428272.png)

6-Chloroimidazo[1,2-a]pyridine-5-carbonitrile

Descripción general

Descripción

6-Chloroimidazo[1,2-a]pyridine-5-carbonitrile (CIPC) is a heterocyclic compound that belongs to the class of imidazopyridines. It is a colorless, crystalline solid that is often used in organic synthesis and as a reagent in chemical reactions. CIPC is highly reactive, and its reactivity can be used for a variety of scientific research applications. In

Aplicaciones Científicas De Investigación

Synthesis and Biological Applications

Researchers have developed novel pyridine and fused pyridine derivatives with potential antimicrobial and antioxidant activities. For instance, Flefel et al. (2018) synthesized a series of new compounds starting from a hydrazinyl-pyridine-carbonitrile derivative, which showed moderate to good binding energies towards GlcN-6-P synthase, indicating potential as antimicrobial and antioxidant agents (Flefel et al., 2018).

Material Science and Photonic Applications

The structural, optical, and junction characteristics of pyrazolo pyridine derivatives were studied by Zedan et al. (2020), highlighting their application in the development of photosensors and electronic devices. The research focused on the diode characteristics and optical functions of these compounds, suggesting their utility in fabricating heterojunctions and as potential materials for optoelectronic applications (Zedan, El-Taweel, & El-Menyawy, 2020).

Corrosion Inhibition

Dandia et al. (2013) explored the application of pyrazolopyridine derivatives as corrosion inhibitors for mild steel in acidic environments. Their research demonstrated the effectiveness of these compounds in protecting metal surfaces, indicating their potential in industrial applications related to corrosion prevention (Dandia, Gupta, Singh, & Quraishi, 2013).

Chemical Transformations and Synthesis

The chemical reactivity of related derivatives under nucleophilic conditions was investigated by Ibrahim and El-Gohary (2016), resulting in the synthesis of a variety of heterocyclic systems. This study showcases the versatility of these compounds in organic synthesis, providing a foundation for the development of new chemical entities (Ibrahim & El-Gohary, 2016).

Coordination Polymers and Supramolecular Chemistry

Yin et al. (2021) utilized a derivative of 6-Chloroimidazo[1,2-a]pyridine to construct zero-dimensional complexes and one-dimensional coordination polymers. These structures exhibit diverse dimensionalities and offer insights into the effect of solvents and ligand substituent groups on the assembly of supramolecular frameworks (Yin, Li, Yan, & Yong, 2021).

Mecanismo De Acción

Target of Action

6-Chloroimidazo[1,2-a]pyridine-5-carbonitrile is a novel compound that has been identified as a potential anticancer agent . The primary target of this compound is the KRAS G12C mutation, which is commonly found in various types of cancers . This mutation plays a crucial role in cell proliferation and survival, making it a promising target for cancer therapy .

Mode of Action

The compound interacts with its target through a covalent bond, a strong type of chemical bond that ensures a stable interaction between the drug and its target . This interaction leads to the inhibition of the KRAS G12C mutation, thereby preventing the proliferation of cancer cells .

Biochemical Pathways

Given its target, it is likely that it affects theRAS/RAF/MEK/ERK pathway , a critical signaling pathway involved in cell proliferation and survival .

Result of Action

The inhibition of the KRAS G12C mutation by 6-Chloroimidazo[1,2-a]pyridine-5-carbonitrile results in the suppression of cancer cell proliferation . This could potentially lead to a decrease in tumor size and improved patient outcomes .

Action Environment

The action, efficacy, and stability of 6-Chloroimidazo[1,2-a]pyridine-5-carbonitrile can be influenced by various environmental factors. These may include the pH of the environment , the presence of other substances that can interact with the compound, and the specific characteristics of the cancer cells themselves

Propiedades

IUPAC Name |

6-chloroimidazo[1,2-a]pyridine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3/c9-6-1-2-8-11-3-4-12(8)7(6)5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYARPBLYIHIVJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C(=C1Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloroimidazo[1,2-a]pyridine-5-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

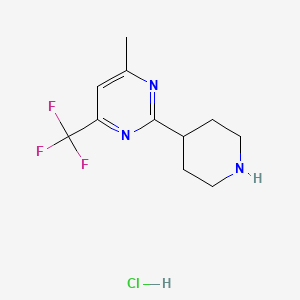

![N-cyclopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride](/img/structure/B1428191.png)

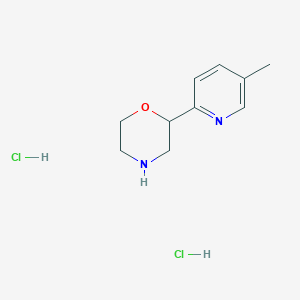

![2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B1428194.png)

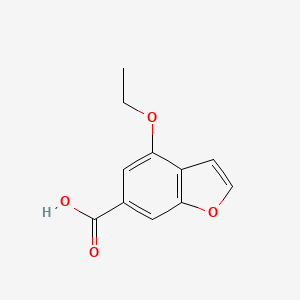

![5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1428195.png)

![3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid](/img/structure/B1428196.png)

![1-Methanesulfonyl-[2,4']bipiperidinylhydrochloride](/img/structure/B1428198.png)

![methyl 4-({8-chloro-2-methyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl}methyl)benzoate](/img/structure/B1428200.png)

![5-chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1428201.png)

![(2-Bromo-Imidazo[2,1-B][1,3,4]Thiadiazol-6-Yl)-Acetic Acid Ethyl Ester](/img/structure/B1428205.png)